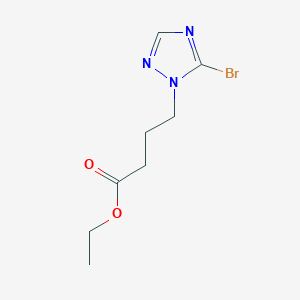

Ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate

Description

Properties

IUPAC Name |

ethyl 4-(5-bromo-1,2,4-triazol-1-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3O2/c1-2-14-7(13)4-3-5-12-8(9)10-6-11-12/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRFVPWZNHLNBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C(=NC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate typically involves the reaction of ethyl 4-bromobutanoate with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the compound.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Products: New triazole derivatives with different substituents.

Oxidation Products: Oxidized forms of the triazole ring.

Hydrolysis Products: Carboxylic acids and alcohols.

Scientific Research Applications

Ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of Ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The bromo group may enhance the compound’s binding affinity and specificity. The ester group allows for easy modification, enabling the synthesis of various derivatives with different biological activities .

Comparison with Similar Compounds

Comparison with Benzimidazole Derivatives

Example Compound: Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate ()

- Structural Differences: The benzimidazole core (fused benzene and imidazole rings) contrasts with the monocyclic 1,2,4-triazole in the target compound. The substituents in the benzimidazole derivative include a benzyl(2-hydroxyethyl)amino group, whereas the target compound has a bromine atom and an ethyl ester.

- The target compound’s bromine may offer higher reactivity for cross-coupling reactions compared to the amino-functionalized benzimidazole .

Comparison with Pyrazolone Derivatives

Example Compound : 4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one ()

- Structural Differences :

- The pyrazolone ring (a five-membered lactam) differs electronically from the 1,2,4-triazole.

- Dual bromine substitutions (4-bromo and bromomethyl) increase electrophilicity, whereas the target compound has a single bromine.

- Functional Implications :

Comparison with Benzotriazole Esters

Example Compound: Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate ()

- Structural Differences: The benzotriazole features a fused benzene-triazole system, whereas the target compound has a non-fused 1,2,4-triazole. No bromine substituent is present in the benzotriazole derivative.

- Functional Implications: Benzotriazoles are widely used as UV stabilizers and corrosion inhibitors due to their aromatic stability.

Comparison with Brominated 1,2,4-Triazole Ketones

Example Compound: 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone ()

- Structural Differences: The ketone group and difluorophenyl substituent contrast with the ethyl ester in the target compound. Dual bromine atoms (on triazole and ethanone) increase molecular weight and steric bulk.

- Functional Implications: The difluorophenyl group enhances metabolic stability, a feature absent in the target compound.

Data Table: Key Properties of Ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate and Analogs

Biological Activity

Ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate is a synthetic compound that belongs to the class of triazole derivatives, recognized for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial properties, mechanisms of action, and potential applications in medicine and industry.

1. Chemical Structure and Properties

This compound features a triazole ring substituted with a bromine atom and an ethyl butanoate moiety. The presence of the bromo group enhances its reactivity and biological activity, making it a valuable compound in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀BrN₃O₂ |

| Molecular Weight | 262.10 g/mol |

| CAS Number | 1823402-90-9 |

2.1 Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity against various pathogens. This compound has been studied for its potential effectiveness against:

- Bacteria : In vitro studies suggest that the compound shows activity against Gram-positive and Gram-negative bacteria.

- Fungi : It has demonstrated antifungal properties, particularly against strains resistant to conventional treatments.

A comparative study of triazole derivatives highlighted that those with halogen substitutions (like bromine) often exhibit enhanced antimicrobial activity due to increased lipophilicity and better membrane penetration .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The triazole ring can interact with enzymes involved in the synthesis of nucleic acids or cell wall components in pathogens.

- Receptor Modulation : The compound may bind to specific receptors or proteins within microbial cells, altering their function and leading to cell death.

Research has shown that the bromine atom enhances binding affinity to target sites compared to other halogenated triazoles .

3.1 Antimicrobial Efficacy Study

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The results indicated that the compound is particularly effective against fungal pathogens like Candida albicans, suggesting its potential for treating fungal infections .

3.2 Pharmacological Exploration

In another investigation focusing on the pharmacological profile of this compound, researchers explored its potential as an antitubercular agent. The compound was tested in vitro against Mycobacterium tuberculosis and showed promising results with an IC50 value of approximately 50 µg/mL.

4. Conclusion

This compound exhibits significant biological activity with potential applications in antimicrobial therapy and drug development. Its unique chemical structure allows for diverse interactions with biological targets, enhancing its efficacy as a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate?

The compound is typically synthesized via alkylation of 5-bromo-1H-1,2,4-triazole with ethyl 4-bromobutanoate under basic conditions. A common method involves reacting 5-bromo-1H-1,2,4-triazole with sodium hydride (NaH) in anhydrous dimethyl sulfoxide (DMSO), followed by addition of ethyl 4-bromobutanoate. The reaction is stirred at room temperature for 12–24 hours, and the product is purified via column chromatography or recrystallization . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of triazole to alkylating agent) and solvent choice (polar aprotic solvents like DMSO or DMF) improves yields.

Q. How is the compound characterized post-synthesis?

Characterization involves:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the ester linkage (δ ~4.1 ppm for –OCHCH) and the triazole proton environment (δ ~8.5–9.0 ppm for brominated triazole protons) .

- Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak (e.g., [M+H] at m/z 301.99 for CHBrNO).

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Q. What are the key stability considerations for handling this compound?

The brominated triazole core is light-sensitive, requiring storage in amber vials at –20°C. Hydrolysis of the ester group can occur under prolonged exposure to moisture; thus, reactions should be conducted under anhydrous conditions. Stability tests via H NMR over 72 hours in DMSO-d confirm no degradation under inert atmospheres .

Advanced Research Questions

Q. How does bromine substitution on the triazole ring influence reactivity and biological activity?

Bromine enhances electrophilicity at the triazole ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). This reactivity is critical for derivatization into prodrugs or covalent inhibitors. Comparative studies with non-brominated analogs (e.g., Ethyl 4-(1H-1,2,4-triazol-1-yl)butanoate) show reduced antimicrobial activity (MIC >128 μg/mL vs. 32 μg/mL for the brominated derivative), suggesting bromine’s role in enhancing target binding .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is optimal. Challenges include obtaining high-quality crystals due to the compound’s low melting point (~85°C). Co-crystallization with thiourea or using slow evaporation in ethyl acetate/hexane mixtures improves crystal formation. ORTEP-3 can generate thermal ellipsoid plots to visualize disorder in the triazole-bromo moiety .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Variation of substituents : Replace bromine with chlorine, iodine, or methyl groups to assess electronic/steric effects.

- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid to study bioavailability changes.

- Biological assays : Test derivatives against Gram-positive bacteria (e.g., S. aureus) using broth microdilution assays. Correlate IC values with Hammett σ constants for substituents to quantify electronic effects .

Q. How to resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR shifts (e.g., triazole proton δ values) often arise from solvent or concentration differences. Cross-validate data using:

- Deuterated solvents : Compare DMSO-d vs. CDCl spectra.

- 2D NMR : HSQC and HMBC confirm coupling between the triazole C5-Br and adjacent protons.

- Computational chemistry : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts to verify experimental assignments .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMSO | Maximizes nucleophilicity of triazole |

| Base | NaH (1.2 equiv) | Prevents ester hydrolysis |

| Temperature | 25°C | Balances reaction rate and side reactions |

Q. Table 2. Comparative Biological Activity

| Derivative | Substituent | MIC (μg/mL, S. aureus) |

|---|---|---|

| Parent compound | 5-Bromo | 32 |

| Analog 1 | 5-Chloro | 64 |

| Analog 2 | 5-Methyl | >128 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.